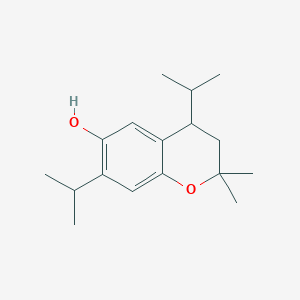
2H-1-Benzopyran-6-ol,3,4-dihydro-2,2-dimethyl-4,7-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products This particular compound is characterized by its unique structure, which includes a chromene core with multiple alkyl substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-4,7-di(propan-2-yl)phenol with an aldehyde or ketone in the presence of a catalyst can lead to the formation of the chromene ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic processes, such as those using metal catalysts or enzyme-mediated reactions, are often preferred for their high selectivity and lower environmental impact.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromene ring can be reduced to form dihydrochromenes.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the chromene ring can produce dihydrochromenes.
科学的研究の応用
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chromene core may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as antioxidant activity or inhibition of inflammatory pathways.
類似化合物との比較
Similar Compounds
2,2-Dimethylchromene: Lacks the additional alkyl and hydroxyl substitutions.
4,7-Di(propan-2-yl)chromene: Similar structure but without the dimethyl and hydroxyl groups.
3,4-Dihydro-2H-chromen-6-ol: Lacks the dimethyl and isopropyl groups.
Uniqueness
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol is unique due to its combination of multiple alkyl substitutions and hydroxyl groups
特性
CAS番号 |
18403-56-0 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC名 |
2,2-dimethyl-4,7-di(propan-2-yl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C17H26O2/c1-10(2)12-8-16-13(7-15(12)18)14(11(3)4)9-17(5,6)19-16/h7-8,10-11,14,18H,9H2,1-6H3 |
InChIキー |
GEMGEWMSHHRLGX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
正規SMILES |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
Key on ui other cas no. |
18403-56-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















